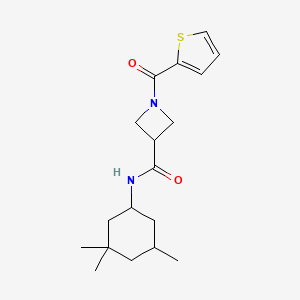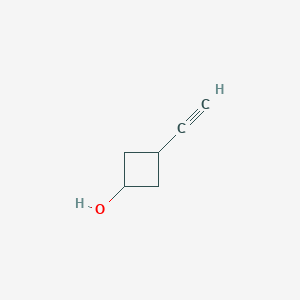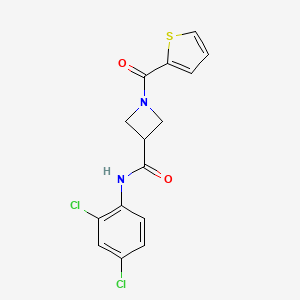
1-(thiophene-2-carbonyl)-N-(3,3,5-trimethylcyclohexyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiophene-2-carbonyl)-N-(3,3,5-trimethylcyclohexyl)azetidine-3-carboxamide, or TMC-azetidine-3-carboxamide, is a novel small molecule that has been studied for its potential applications in the field of synthetic organic chemistry. TMC-azetidine-3-carboxamide is a thiophene-based compound that has been shown to have a range of interesting properties, including its ability to act as a nucleophile and its ability to form stable complexes with transition metals. As such, it has been investigated for its potential use in the synthesis of various organic compounds, as well as its potential applications in the field of medicinal chemistry.
作用机制
TMC-azetidine-3-carboxamide has been shown to act as a nucleophile, meaning that it is capable of forming covalent bonds with other molecules. Specifically, it is able to form covalent bonds with the electrophilic centers of other molecules, such as carbonyl groups, amines, and sulfonamides. Furthermore, it has also been shown to form stable complexes with transition metals, such as cobalt, nickel, and zinc.
Biochemical and Physiological Effects
The biochemical and physiological effects of TMC-azetidine-3-carboxamide are not yet fully understood. However, it has been shown to have some potential applications in the field of medicinal chemistry, as it has been shown to be a useful ligand for the synthesis of various drugs. Furthermore, it has also been studied for its potential use in the synthesis of various organic compounds, as well as its potential applications in the field of synthetic organic chemistry.
实验室实验的优点和局限性
TMC-azetidine-3-carboxamide has several advantages for use in laboratory experiments. First, it is a commercially available compound, meaning that it is relatively easy to obtain. Second, it is a relatively small molecule, meaning that it is easy to manipulate and handle. Third, it is a versatile reagent, meaning that it can be used in a variety of different reactions. Finally, it is a relatively stable compound, meaning that it is not easily degraded by heat or light.
However, there are also some limitations to its use in laboratory experiments. First, it is a relatively expensive compound, meaning that it may not be cost-effective for use in large-scale experiments. Second, it is a relatively reactive compound, meaning that it may react with other compounds in the reaction mixture. Third, it is a relatively toxic compound, meaning that it should be handled with care.
未来方向
There are several potential future directions for the study of TMC-azetidine-3-carboxamide. First, further research could be conducted to better understand its biochemical and physiological effects. Second, further research could be conducted to explore its potential applications in the field of medicinal chemistry. Third, further research could be conducted to explore its potential applications in the field of synthetic organic chemistry. Fourth, further research could be conducted to explore its potential applications in the field of materials science. Fifth, further research could be conducted to explore its potential applications in the field of catalysis. Finally, further research could be conducted to explore its potential applications in the field of drug delivery.
合成方法
TMC-azetidine-3-carboxamide can be synthesized from commercially available thiophene-2-carbonyl chloride and 3,3,5-trimethylcyclohexylazetidine-3-carboxylic acid in a two-step process. First, the thiophene-2-carbonyl chloride is reacted with the 3,3,5-trimethylcyclohexylazetidine-3-carboxylic acid to form a thiophene-2-carbonyl-3,3,5-trimethylcyclohexylazetidine-3-carboxamide intermediate. This intermediate is then reacted with a base, such as sodium hydroxide, to form the desired TMC-azetidine-3-carboxamide.
科学研究应用
TMC-azetidine-3-carboxamide has been investigated for its potential applications in the field of synthetic organic chemistry. It has been shown to be a useful reagent for the synthesis of various organic compounds, including heterocyclic compounds, peptides, and polymers. In addition, it has been used as a building block for the synthesis of various other compounds, such as amines, alcohols, and carboxylic acids. Furthermore, it has also been studied for its potential use in medicinal chemistry, as it has been shown to be a useful ligand for the synthesis of various drugs.
属性
IUPAC Name |
1-(thiophene-2-carbonyl)-N-(3,3,5-trimethylcyclohexyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-12-7-14(9-18(2,3)8-12)19-16(21)13-10-20(11-13)17(22)15-5-4-6-23-15/h4-6,12-14H,7-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVNGPMJUHKVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427237.png)
![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![2-methyl-1-{1-[4-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427251.png)
![1-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6427252.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![8-(2,5-dichlorobenzenesulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6427262.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427298.png)

![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)